molecular formula C10H16N4 B7674834 4-(4-Cyclopropyltriazol-1-yl)piperidine

4-(4-Cyclopropyltriazol-1-yl)piperidine

Número de catálogo: B7674834
Peso molecular: 192.26 g/mol
Clave InChI: ZQNFIMPZNWUMRM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Cyclopropyltriazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a 1,2,3-triazole ring bearing a cyclopropyl group. Its structure combines the conformational flexibility of the piperidine ring with the planar, electron-rich triazole moiety, which may enhance interactions with biological targets such as receptors or enzymes. The cyclopropyl group introduces steric and electronic effects that could modulate solubility, metabolic stability, and binding affinity.

Propiedades

IUPAC Name

4-(4-cyclopropyltriazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-2-8(1)10-7-14(13-12-10)9-3-5-11-6-4-9/h7-9,11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNFIMPZNWUMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Analogues and Receptor Affinity

The compound shares structural similarities with piperidine-based ligands reported in the literature. For example:

Compound Name Core Structure Substituent Key Pharmacological Properties Reference
4-(4-Cyclopropyltriazol-1-yl)piperidine Piperidine + triazole Cyclopropyl at triazole C4 Hypothesized sigma-1 affinity (inferred) N/A
(2-Piperidinylaminoethyl)4-iodobenzamide (IPAB) Piperidine + benzamide Iodobenzamide side chain High sigma-1 affinity (Ki = 6.0 nM), melanoma imaging [1]
N-(2-Diethylaminoethyl)4-iodobenzamide (IDAB) Piperidine analog + benzamide Diethylaminoethyl side chain Moderate sigma-1 affinity, lower than IPAB [1]
7-(1-Methylpiperidin-4-yl) derivatives Pyrimidinone + piperidine Varied alkyl/aryl substituents Kinase inhibition, antitumor activity [2]

Key Observations :

  • IPAB demonstrates high sigma-1 receptor binding (Ki = 6.0 nM) due to its iodobenzamide substituent, enabling melanoma imaging . In contrast, the triazole-cyclopropyl group in 4-(4-Cyclopropyltriazol-1-yl)piperidine may favor interactions with polar or aromatic residues in binding pockets, though direct affinity data are lacking.
  • IDAB, a structural analog of IPAB with a diethylaminoethyl side chain, shows reduced sigma-1 affinity compared to IPAB, highlighting the importance of substituent bulk and electronics . This suggests that the cyclopropyl group in the target compound may balance steric hindrance and lipophilicity more effectively than bulkier alkyl chains.
Pharmacokinetic and Biodistribution Profiles

Piperidine derivatives often exhibit favorable pharmacokinetics due to their moderate lipophilicity and metabolic stability. For example:

  • IPAB showed high tumor uptake (3.87% ID/g at 1 hour) in melanoma xenografts, with tumor-to-brain ratios of 90.01 at 24 hours .
  • 7-(1-Methylpiperidin-4-yl)pyrimidinones (from ) likely benefit from enhanced solubility and tissue penetration due to methylpiperidine substituents .

The cyclopropyl group in 4-(4-Cyclopropyltriazol-1-yl)piperidine may improve metabolic stability compared to ethyl or methyl substituents (e.g., in 7-(1-ethylpiperidin-4-yl) derivatives), as cyclopropane’s ring strain resists oxidative degradation. However, its smaller size might reduce tumor retention compared to IPAB’s iodobenzamide group.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.